4-methoxy-N-(2-(6-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-[2-[6-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4S/c1-30-16-4-2-15(3-5-16)21(29)22-9-8-18-24-23-17-6-7-19(25-27(17)18)32-14-20(28)26-10-12-31-13-11-26/h2-7H,8-14H2,1H3,(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZCPAUBIMKUMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methoxy-N-(2-(6-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide represents a novel class of triazole derivatives that exhibit significant biological activities. This article presents a comprehensive review of its biological activities based on various studies, including antitumor, antibacterial, and anti-inflammatory effects.
Chemical Structure
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₂₃N₅O₂S
- Molecular Weight : Approximately 373.47 g/mol
Anticancer Activity
Research indicates that compounds containing the triazole moiety often exhibit potent anticancer properties. A study on similar triazoloquinazolinones demonstrated their effectiveness in inhibiting Polo-like kinase 1 (Plk1), a critical regulator of cell division in cancer cells. The IC₅₀ values for various analogues were reported, showing promising results for further development in anticancer therapies .
| Compound | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| Triazoloquinazolinone A | 0.25 | Plk1 inhibition |
| Triazoloquinazolinone B | 0.50 | Cell cycle disruption |
Antibacterial Activity
The antibacterial potential of triazole derivatives has been extensively studied. The compound under review has shown significant activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
Anti-inflammatory Activity
In vitro assays have demonstrated that the compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential role in treating inflammatory diseases by modulating immune responses .
Case Studies
Several studies have highlighted the effectiveness of this compound in various biological assays:
- Antitumor Study : In a study involving human cancer cell lines (HeLa and MCF-7), the compound exhibited significant cytotoxicity with an IC₅₀ ranging from 10 to 20 µM, indicating its potential as an anticancer agent.
- Antibacterial Efficacy : A series of experiments conducted against clinical isolates showed that the compound effectively inhibited growth at concentrations lower than those required for standard antibiotics.
- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant decrease in paw swelling and inflammatory markers compared to control groups.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of 4-methoxy-N-(2-(6-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide exhibit significant antimicrobial properties. A study reported that compounds with similar structural motifs showed enhanced activity against various Gram-positive bacteria compared to Gram-negative strains. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated cytotoxic effects against multiple cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The cytotoxicity was assessed using assays such as the sulforhodamine B assay, which measures cell viability post-treatment . The presence of the triazole and pyridazine rings is thought to contribute to its ability to inhibit tumor growth by interfering with cellular proliferation pathways.
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated a series of triazole derivatives for their antimicrobial activities. Among them, certain derivatives similar to 4-methoxy-N-(2-(6-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide showed notable activity against Bacillus cereus and Staphylococcus aureus .
- Cytotoxicity Profiling : In another research effort focused on anticancer agents derived from triazole compounds, the efficacy of 4-methoxy-N-(2-(6-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide was highlighted for its selective cytotoxicity against MCF7 cells while sparing normal cells .
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The benzamide group is susceptible to hydrolysis under acidic or basic conditions, yielding 4-methoxybenzoic acid and the corresponding amine derivative.
Key Insight : Hydrolysis kinetics depend on steric hindrance from the triazolo-pyridazine ring and electronic effects of the methoxy group .
Oxidation of the Thioether Linkage
The sulfur atom in the thioether group (-S-) can undergo oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) using controlled reagents.
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Mild oxidation (H₂O₂) | 30% H₂O₂, 25°C, 6 hours | Sulfoxide derivative | |
| Strong oxidation (mCPBA) | mCPBA, DCM, 0°C, 2 hours | Sulfone derivative |
Mechanistic Note : The morpholino group’s electron-withdrawing effect enhances sulfur’s electrophilicity, accelerating oxidation .
Ring-Opening of the Morpholino Group
The morpholine ring may undergo acid-catalyzed ring-opening to form linear amines or react with nucleophiles.
| Reaction | Conditions | Products | Reference |
|---|---|---|---|
| Acidic ring-opening (HBr) | 48% HBr, reflux, 24 hours | Ethylene diamine derivative + CO₂ | |
| Nucleophilic substitution (NH₃) | NH₃ (g), EtOH, 60°C, 8 hours | Morpholine ring-opened product with amine substituents |
Structural Impact : Ring-opening disrupts the compound’s hydrogen-bonding capacity, altering solubility.
Electrophilic Substitution on the Triazolo-Pyridazine Ring
The electron-deficient triazolo-pyridazine core may undergo nitration or halogenation.
Regioselectivity : Substitution occurs preferentially at the pyridazine C6 position due to resonance stabilization .
Reduction of the Morpholino Carbonyl Group
The 2-oxoethyl group attached to morpholine can be reduced to a hydroxyl or methylene group.
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| LiAlH₄ reduction | LiAlH₄, THF, reflux | 2-Hydroxyethyl-morpholine derivative | |
| Catalytic hydrogenation | H₂, Pd/C, MeOH, 50°C | 2-Methylene-morpholine derivative |
Application : Reduction enhances lipophilicity, potentially improving membrane permeability .
Cycloaddition Reactions
The triazolo-pyridazine’s conjugated system may participate in Diels-Alder reactions.
| Reaction | Dienophile | Product | Reference |
|---|---|---|---|
| Diels-Alder (maleic anhydride) | Maleic anhydride, Δ | Fused bicyclic adduct |
Stereochemistry : Reactions proceed with high regioselectivity but variable stereoselectivity .
Experimental Considerations
Comparison with Similar Compounds
Key Observations:
The triazolo-pyridazine core in the target compound and analogs favors interactions with ATP-binding pockets in kinases .
Substituent Effects: Methoxybenzamide: Common in all analogs; critical for hydrophobic interactions. The trifluoromethyl group in ’s compound increases electronegativity, enhancing antimicrobial potency . Morpholino vs. Thiazole/Pyridine: The morpholino group in the target compound improves aqueous solubility compared to thiazole-containing analogs (), which may reduce cytotoxicity .
Preparation Methods
Synthesis of 6-((2-Morpholino-2-Oxoethyl)Thio)-Triazolo[4,3-b]Pyridazine
The triazolopyridazine core is prepared via a two-step sequence:
Step 1: Methoxy Substitution on Triazolopyridazine
6-Chloro-triazolo[4,3-b]pyridazin-3(2H)-one undergoes nucleophilic aromatic substitution with sodium methoxide in tetrahydrofuran (THF) at 65°C for 1.5 hours, yielding 6-methoxy-triazolo[4,3-b]pyridazin-3(2H)-one with 99% efficiency.
Step 2: Thioether Formation
The 6-position methoxy group is replaced with a thiol-functionalized morpholino derivative. Chloroacetyl chloride reacts with morpholine to form 2-chloro-N-morpholinoacetamide, which then undergoes nucleophilic displacement with thiourea in the presence of a base. The resulting thiolate attacks the 6-methoxy triazolopyridazine under reflux in dimethylformamide (DMF), yielding the thioether intermediate.
Preparation of 4-Methoxybenzamide Intermediate
4-Methoxybenzoic acid is activated using phosphorus oxychloride in a tetrahydrofuran/ethyl acetate (1:1–3 v/v) mixed solvent at 0–5°C. Subsequent reaction with ethylenediamine in the presence of aqueous ammonia (25–28 wt%) forms the primary amide, achieving yields >85% after crystallization.
Final Coupling Reaction
The ethylenediamine-linked benzamide is alkylated with the 3-bromoethyl-substituted triazolopyridazine intermediate in acetonitrile under basic conditions (K2CO3). The reaction proceeds at 60°C for 12 hours, followed by purification via silica gel chromatography to afford the target compound in ~75% yield.
Optimization and Process Considerations
Solvent Selection and Reaction Efficiency
Temperature and Time Dependence
- Methoxy substitution requires strict temperature control (65°C) to prevent ring degradation.
- Amide coupling benefits from prolonged reaction times (12 hours) to ensure complete alkylation.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
Challenges and Alternative Routes
- Regioselectivity : Competing reactions at the 3- vs. 6-positions of triazolopyridazine necessitate careful stoichiometric control.
- Thiol Oxidation : Use of inert atmospheres (N2) prevents disulfide formation during thioether synthesis.
- Alternative Approaches : Microwave-assisted synthesis reduces reaction times for amide coupling but risks thermal decomposition.
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to achieve high purity and yield?
Methodological Answer:
Synthesis optimization requires:
- Stepwise coupling : Sequential introduction of the morpholino-2-oxoethylthio and benzamide moieties to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while dichloromethane aids in final purification .
- Temperature control : Maintain 0–5°C during thioether bond formation to prevent oxidation; reflux conditions (80–100°C) for cyclization steps .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by HPLC (C18 column, acetonitrile/water mobile phase) for >95% purity .
Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm regioselectivity of triazolopyridazine ring formation (e.g., δ 8.2–8.5 ppm for pyridazine protons) and morpholino group integration .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 506.58) and rule out adducts .
- HPLC-DAD : Monitor stability under accelerated degradation conditions (40°C/75% RH) to detect hydrolytic byproducts .
Advanced: How can researchers resolve contradictory data in biological assays (e.g., varying IC50 values across cancer cell lines)?
Methodological Answer:
- Assay standardization : Use synchronized cell cultures and control for mitochondrial activity (via Seahorse assays) to minimize metabolic variability .
- Target engagement studies : Employ cellular thermal shift assays (CETSA) to confirm direct binding to suspected targets (e.g., p38 MAPK) .
- Metabolite screening : LC-MS/MS to identify intracellular degradation products that may interfere with activity .
Advanced: What strategies are recommended for elucidating structure-activity relationships (SAR) of the triazolopyridazine core?
Methodological Answer:
- Isosteric replacements : Substitute the morpholino group with piperazine or thiomorpholine to assess steric/electronic effects on target binding .
- Proteolysis-targeting chimeras (PROTACs) : Link the benzamide moiety to E3 ligase ligands to evaluate degradation efficiency .
- Co-crystallization : X-ray diffraction with purified kinase domains (e.g., JAK2) to map hydrogen bonding and hydrophobic interactions .
Basic: What are the best practices for evaluating in vitro stability in physiological buffers?
Methodological Answer:
- PBS/microsomal incubation : Monitor degradation at pH 7.4 and 37°C over 24 hours using UV-Vis (λ = 260 nm) .
- Plasma protein binding : Equilibrium dialysis to calculate unbound fraction; correlate with cell permeability (PAMPA assay) .
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to predict metabolic liabilities .
Advanced: How should researchers address discrepancies between in vitro potency and in vivo efficacy?
Methodological Answer:
- PK/PD modeling : Integrate plasma half-life (t1/2), volume of distribution (Vd), and tissue penetration data from rodent studies .
- Tumor microenvironment (TME) assays : 3D spheroid models with stromal cells to mimic in vivo resistance mechanisms .
- Biodistribution studies : Radiolabel the compound (e.g., 14C) to quantify accumulation in target vs. off-target organs .
Basic: What precautions are critical for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of aerosolized particles .
- Waste disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .
Advanced: What computational tools are suitable for predicting off-target interactions?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Maestro to screen against kinase libraries (e.g., KLIFS database) .
- Machine learning : Train models on ChEMBL bioactivity data to prioritize high-risk off-targets (e.g., hERG channel) .
- ADMET prediction : SwissADME or ADMETLab 2.0 to estimate blood-brain barrier penetration and hepatotoxicity .
Basic: How can researchers validate the selectivity of this compound against related kinases?
Methodological Answer:
- Kinase profiling : Eurofins KinaseProfiler™ or Reaction Biology’s HotSpot® panel (test at 1 µM) .
- ATP competition assays : Measure IC50 shifts with increasing ATP concentrations (2–10 mM) .
- Western blotting : Assess downstream phosphorylation (e.g., ERK1/2 for MAPK inhibitors) in primary cells .
Advanced: What methodologies are effective for scaling up synthesis while maintaining reproducibility?
Methodological Answer:
- Flow chemistry : Continuous-flow reactors for exothermic steps (e.g., thioether formation) to improve heat dissipation .
- DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) via JMP or MODDE software .
- PAT (Process Analytical Technology) : In-line FTIR or Raman spectroscopy for real-time monitoring of reaction completion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
